molecular formula C10H12N2O B1285824 N-(3-aminophenyl)cyclopropanecarboxamide CAS No. 879127-21-6

N-(3-aminophenyl)cyclopropanecarboxamide

Cat. No.: B1285824
CAS No.: 879127-21-6
M. Wt: 176.21 g/mol
InChI Key: CAPDPGRIQUJAGR-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)cyclopropanecarboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a cyclopropanecarboxamide moiety linked to a meta-substituted aniline ring, a structural motif present in several biologically active molecules . This scaffold is found in investigational compounds that have been studied as potential therapeutic agents. For instance, research indicates that closely related structures have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), particularly for targeting specific EGFR mutations in non-small cell lung carcinoma . The compound serves as a key intermediate or building block in organic synthesis for the preparation of more complex molecules. Its structure, which includes hydrogen bond donor and acceptor sites, is valuable for constructing compounds that can interact with biological targets. Researchers utilize this chemical in the discovery and development of new therapeutic agents, leveraging its potential to be incorporated into molecules that modulate protein kinases and other enzyme classes . The product is provided for research purposes to support these scientific investigations. This compound is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminophenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPDPGRIQUJAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585534
Record name N-(3-Aminophenyl)cyclopropanecarboxamide
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879127-21-6
Record name N-(3-Aminophenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminophenyl)cyclopropanecarboxamide
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Advanced Synthetic Methodologies and Chemical Transformations of N 3 Aminophenyl Cyclopropanecarboxamide

Design and Synthesis of the Cyclopropanecarboxamide (B1202528) Core Structure

The construction of the N-(3-aminophenyl)cyclopropanecarboxamide core involves the strategic formation of the cyclopropane (B1198618) ring and the introduction of the carboxamide linkage. A common synthetic route involves the initial synthesis of N-(3-nitrophenyl)cyclopropanecarboxamide, followed by the reduction of the nitro group to an amine. This approach allows for a wider range of reaction conditions for the preceding steps that the sensitive amino group might not tolerate.

Strategies for Cyclopropane Ring Formation and Functionalization

The formation of the cyclopropane ring is a key step and can be achieved through several established methodologies. researchgate.netunl.pt The choice of method often depends on the desired stereochemistry and the available starting materials.

Simmons-Smith Reaction: This classic method involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. rsc.org For the synthesis of the target molecule's precursor, a substituted styrene (B11656) could be subjected to Simmons-Smith cyclopropanation. The stereoselectivity of this reaction can often be directed by the presence of nearby functional groups, such as hydroxyl or amine groups. rsc.org

Transition Metal-Catalyzed Decomposition of Diazo Compounds: This versatile method utilizes transition metal catalysts, such as those based on rhodium or copper, to decompose a diazo compound in the presence of an alkene. unl.pt This generates a metal carbene intermediate that then undergoes cyclopropanation with the alkene. This approach offers high levels of stereocontrol by employing chiral ligands on the metal catalyst. unl.pt

Michael-Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the cyclopropane ring. nih.gov This method is particularly useful for constructing highly functionalized cyclopropanes.

Cyclopropanation MethodReagentsKey Features
Simmons-Smith ReactionCH₂I₂/Zn-CuStereospecific, often directed by functional groups. rsc.org
Catalytic Diazo DecompositionDiazo compound, Rh or Cu catalystHigh stereocontrol with chiral ligands. unl.pt
Michael-Initiated Ring ClosureActivated alkene, nucleophileForms highly functionalized cyclopropanes. nih.gov

Introduction of Carboxamide Functionalities

The formation of the amide bond to yield the cyclopropanecarboxamide is typically achieved through the coupling of cyclopropanecarboxylic acid with 3-nitroaniline. This reaction generally requires the activation of the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. nih.govgrowingscience.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with the aniline (B41778) to form the amide. nih.gov

Regioselective and Stereoselective Approaches in Synthesis

Achieving specific regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules for pharmaceutical applications. In the context of this compound synthesis, these considerations are paramount during the cyclopropane ring formation.

For instance, in the cyclopropanation of a substituted styrene, the regioselectivity determines the position of the substituents on the cyclopropane ring. Palladium-catalyzed cyclopropanation of 2-substituted 1,3-dienes has been shown to proceed with high regioselectivity. nih.gov

Stereoselectivity, leading to the formation of specific stereoisomers (enantiomers or diastereomers), can be controlled by using chiral catalysts or auxiliaries. unl.ptethz.ch For example, rhodium-catalyzed cyclopropanation with chiral ligands can afford high enantiomeric excess of the desired cyclopropane product. researchgate.net Directed cyclopropanation, where a functional group on the substrate directs the approach of the reagent, is another powerful strategy to control diastereoselectivity. acs.org

Derivatization and Functionalization of the 3-Aminophenyl Moiety

The 3-aminophenyl group of this compound serves as a versatile handle for a wide range of derivatization reactions, allowing for the exploration of the chemical space around this core structure.

Amidation and Sulfonamide Incorporation Strategies

The primary amino group can be readily acylated to form a variety of amides. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent. mdpi.comorganic-chemistry.org

Similarly, the amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base. nih.govacs.org Sulfonamides are important functional groups in medicinal chemistry due to their ability to act as bioisosteres of amides and their unique electronic and hydrogen-bonding properties. nih.govthieme-connect.com

DerivatizationReagentsResulting Functional Group
AmidationAcyl chloride or Carboxylic acid + Coupling agentAmide
Sulfonamide FormationSulfonyl chloride, BaseSulfonamide

Arylation and Heteroarylation Reactions for Structural Diversity

The introduction of aryl or heteroaryl groups onto the 3-aminophenyl moiety can significantly impact the pharmacological properties of the molecule. This can be achieved through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Arylation: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be used to arylate the amino group of this compound with aryl halides or triflates. nih.govacs.org Palladium catalysts are also employed for the direct C-H arylation of anilines, offering a more atom-economical approach. acs.orguva.esacs.org

Copper-Catalyzed Arylation: Copper-catalyzed N-arylation, a modification of the Ullmann condensation, provides an alternative and often more cost-effective method for coupling the amine with aryl halides. beilstein-journals.orgmdpi.combohrium.com Recent advancements have led to milder reaction conditions and broader substrate scopes.

These arylation and heteroarylation reactions open up avenues to a vast array of structurally diverse derivatives, enabling the fine-tuning of the molecule's properties for various applications. thieme-connect.com

Exploration of Sustainable Synthetic Pathways

The industrial synthesis of specialty chemicals such as this compound is increasingly scrutinized through the lens of green chemistry principles. The objective is to develop manufacturing processes that are not only economically viable but also minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Traditional synthetic routes often rely on stoichiometric reagents and volatile organic solvents, prompting research into more sustainable alternatives. This section explores potential green methodologies for the synthesis of this compound, focusing on enzymatic catalysis, the use of eco-friendly solvents, and innovative process technologies like flow chemistry.

The likely conventional synthesis of this compound proceeds in two main steps: first, the formation of an amide bond between a cyclopropane carboxylic acid derivative and 3-nitroaniline, followed by the reduction of the nitro group to an amine. Sustainable approaches can be applied to both of these critical transformations.

Green Amide Bond Formation

The formation of the amide linkage is a cornerstone of organic synthesis, but conventional methods often generate significant waste. rsc.orgrsc.org Greener alternatives focus on catalytic methods that avoid the use of stoichiometric coupling reagents. rsc.orgnih.gov

Biocatalytic Amidation: Enzymes offer a highly selective and environmentally benign route to amide bond formation. rsc.org Lipases, such as Candida antarctica Lipase B (CALB), have been successfully employed for the direct amidation of carboxylic acids and amines. bohrium.comnih.gov This enzymatic approach can be conducted under mild conditions and often in greener solvents, such as cyclopentyl methyl ether (CPME), which is considered a more sustainable alternative to traditional aprotic solvents. bohrium.comnih.gov The reaction proceeds with high conversion and yield, and the product can often be isolated with minimal purification. bohrium.comnih.gov

Another class of enzymes, amide bond synthetases, can also be utilized. researchgate.net These enzymes, however, may require ATP and an ATP recycling system, which can add complexity to the process. rsc.org

CatalystSolventKey AdvantagesReference
Candida antarctica Lipase B (CALB)Cyclopentyl methyl ether (CPME)High conversion and yield, mild reaction conditions, use of a green solvent, minimal purification. bohrium.comnih.gov
Amide Bond Synthetase (e.g., McbA)Aqueous mediaHigh specificity, reaction in water. researchgate.net

Greener Solvents and Coupling Reagents: The choice of solvent is critical in developing a sustainable synthetic process. bohrium.comrsc.org Research has focused on identifying replacements for commonly used but hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). rsc.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from biomass, and propylene (B89431) carbonate have shown promise in amide synthesis. bohrium.com Solvent-free reaction conditions, where the reactants are heated together with a catalyst, represent an even greener approach. scispace.com For instance, the use of boric acid as a catalyst in the solvent-free reaction of a carboxylic acid and urea (B33335) offers a quick and efficient method for amide synthesis. scispace.com

Sustainable Reduction of the Nitro Group

The reduction of a nitroarene is a key step in the synthesis of many aromatic amines. Traditional methods often employ stoichiometric metals, which generate significant waste. nih.gov Catalytic hydrogenation is a more atom-economical alternative, and recent research has focused on replacing precious metal catalysts with more abundant and less toxic alternatives.

Catalytic Hydrogenation with Earth-Abundant Metals: While palladium on carbon (Pd/C) is a common catalyst for nitro group reduction, there is a growing interest in using catalysts based on earth-abundant metals like iron, copper, and manganese. nih.govacs.orgresearchgate.netmorressier.com These metals are more sustainable and can exhibit high chemoselectivity, reducing the nitro group in the presence of other sensitive functional groups. nih.gov For example, an air- and moisture-stable manganese catalyst has been shown to effectively hydrogenate a broad range of nitroarenes to their corresponding anilines under mild conditions. acs.org

Catalyst TypeExamplesKey AdvantagesReference
Earth-Abundant Metal CatalystsManganese, Iron, Copper complexesSustainable, lower cost, high chemoselectivity, mild reaction conditions. nih.govacs.orgresearchgate.net
Biocatalysts (Nitroreductases)Nitroreductase enzymesHigh selectivity, environmentally benign, mild aqueous conditions. colostate.educhemrxiv.org
PhotocatalystsCdS nanorods, TiO2Uses light as an energy source, mild conditions. rsc.orgmdpi.com

Biocatalytic Nitroreduction: Nitroreductase enzymes offer a green and highly selective method for the reduction of nitroarenes. colostate.eduresearchgate.net These enzymes can operate in aqueous media under mild temperature and pH conditions, making them an attractive alternative to traditional chemical methods. chemrxiv.org A key advantage of biocatalysis is the potential for high chemoselectivity, avoiding the reduction of other functional groups in the molecule. colostate.edu

Integrated and intensified Processes

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability. nih.gov Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purities. beilstein-journals.orgnih.gov Both the amidation and nitro reduction steps in the synthesis of this compound could be adapted to a flow process. nih.govbeilstein-journals.orgnih.gov This could involve a two-step continuous process with in-line purification, minimizing manual handling and waste generation. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of N 3 Aminophenyl Cyclopropanecarboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific, experimentally derived spectra for N-(3-aminophenyl)cyclopropanecarboxamide are not widely published in publicly accessible literature, the expected chemical shifts and coupling patterns can be reliably predicted based on the well-established principles of NMR spectroscopy and data from analogous structures.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aminophenyl, cyclopropyl (B3062369), and amide protons.

Aromatic Protons: The four protons on the 3-aminophenyl ring would appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. Due to the meta-substitution pattern, a complex splitting pattern is expected, likely consisting of a singlet (or a narrow triplet) for the proton between the two substituents, and a series of doublets and triplets for the other three protons.

Amide Proton (NH-CO): The amide proton signal is expected as a broad singlet, with a chemical shift that can vary significantly (typically δ 8.0-10.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. researchgate.netresearchgate.net

Amine Protons (NH₂): The two protons of the amino group will likely appear as a broad singlet in the range of δ 3.5-5.0 ppm, also subject to environmental effects. chemistryconnected.com

Cyclopropyl Protons: The cyclopropane (B1198618) ring contains a methine proton (CH) and four methylene (B1212753) protons (CH₂). These protons characteristically appear in the upfield region of the spectrum. The methine proton, adjacent to the carbonyl group, would be shifted downfield relative to the methylene protons, likely appearing as a multiplet around δ 1.5-2.0 ppm. The methylene protons are diastereotopic and would present as complex multiplets at higher field, typically between δ 0.7 and 1.2 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all unique carbon environments in the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically between δ 170 and 175 ppm. mdpi.com

Aromatic Carbons: The six carbons of the aminophenyl ring would produce signals in the aromatic region (δ 110-150 ppm). The carbon atom bonded to the amino group (C-NH₂) and the carbon bonded to the amide nitrogen (C-NHCO) would have distinct chemical shifts from the other four aromatic carbons. libretexts.org

Cyclopropyl Carbons: The cyclopropyl carbons are characteristically found at high field. The methine carbon (CH) would be expected around δ 15-25 ppm, while the methylene carbons (CH₂) would appear even further upfield, typically between δ 5 and 15 ppm. docbrown.info

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
AminophenylAromatic CH6.5 - 7.5110 - 130
C-NHCO-135 - 145
C-NH₂-145 - 155
Amide/AmineNH-CO8.0 - 10.0 (broad s)-
NH₂3.5 - 5.0 (broad s)-
CarbonylC=O-170 - 175
CyclopropylCH1.5 - 2.0 (m)15 - 25
CH₂0.7 - 1.2 (m)5 - 15

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. mdpi.com These techniques reveal correlations between nuclei, mapping out the bonding framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. This would be crucial for confirming the connectivity within the aminophenyl ring by showing correlations between ortho- and meta-coupled protons. It would also establish the relationship between the cyclopropyl methine proton and the adjacent methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to their directly attached carbon atoms. An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made for the aromatic and cyclopropyl CH, CH₂, and CH groups. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is invaluable for piecing together the molecular skeleton. For instance, it would show correlations from the amide proton to the carbonyl carbon and the adjacent aromatic carbon (C-NHCO), as well as from the cyclopropyl methine proton to the carbonyl carbon, thus confirming the amide linkage between the two ring systems.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, providing insights into the molecule's three-dimensional conformation and stereochemistry. ipb.pt For this compound, NOESY or ROESY could reveal spatial proximities between the cyclopropyl protons and the protons on the phenyl ring, helping to define the preferred orientation of the two ring systems relative to each other around the amide bond.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. rsc.org It provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.

A search of crystallographic databases reveals no publicly available single-crystal X-ray structure for this compound itself. However, the analysis of structurally related N-aryl cyclopropanecarboxamides and other phenylalanine amides provides a strong basis for understanding the likely solid-state features of the title compound. mdpi.comnih.gov

A successful single-crystal X-ray diffraction experiment would yield a wealth of structural data. mdpi.com

Table 2. Key Information Obtainable from Single-Crystal X-ray Diffraction.
ParameterDescription
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space Group Describes the symmetry elements present within the crystal lattice.
Molecular Conformation Provides the precise dihedral angles, defining the orientation of the cyclopropyl ring relative to the phenyl ring and the planarity of the amide bond.
Bond Lengths and Angles Offers highly accurate measurements of all interatomic distances and angles, confirming the expected molecular geometry.
Intermolecular Interactions Reveals how molecules pack together in the crystal, identifying key non-covalent interactions such as hydrogen bonds (e.g., involving the amide N-H, the amino N-H, and the carbonyl C=O) and potential π-π stacking between the phenyl rings.

Based on studies of similar structures, it is expected that the amide group would be largely planar. The crystal packing would likely be dominated by hydrogen bonding, with the amide and amine groups acting as hydrogen bond donors and the carbonyl oxygen and amine nitrogen acting as acceptors, forming an extended network that stabilizes the crystal lattice.

To understand how a molecule interacts with its biological target, co-crystal structures of the compound (or its derivatives) bound to a protein are essential. researchgate.net These structures provide a molecular snapshot of the binding event, revealing the specific interactions that are critical for biological activity.

While no co-crystal structures of this compound itself are available in the Protein Data Bank (PDB), derivatives containing the cyclopropanecarboxamide (B1202528) moiety have been crystallized with various enzymes, notably viral proteases. For example, cyclopropane-based inhibitors have been co-crystallized with the 3C-like protease (3CLpro) from coronaviruses like SARS-CoV-2. nih.gov

These structures reveal that the cyclopropyl group can fit into specific hydrophobic pockets within the enzyme's active site. nih.govnih.gov The amide linkage is consistently involved in forming crucial hydrogen bonds with backbone residues of the protein, anchoring the inhibitor in place. The phenyl ring often engages in hydrophobic or π-π stacking interactions with aromatic residues like histidine or phenylalanine in the active site. The amino group on the phenyl ring could serve as an additional hydrogen bond donor or acceptor, further enhancing binding affinity and specificity. Analysis of such co-crystal structures is fundamental to structure-based drug design, allowing for the rational optimization of inhibitors to improve their potency and selectivity. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million, ppm).

For this compound, the molecular formula is C₁₀H₁₂N₂O. The theoretical monoisotopic mass can be calculated with high precision.

Calculated Exact Mass: 176.09496 Da lookchem.com

An HRMS experiment, for instance using an Orbitrap or Time-of-Flight (TOF) analyzer, would measure the m/z of the protonated molecule, [M+H]⁺. The experimentally determined mass would be compared to the theoretical value. A match within a narrow tolerance (e.g., ±0.001 Da) provides unequivocal confirmation of the compound's molecular formula.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.

Amide Bond Cleavage: Scission of the C-N bond of the amide linkage, leading to fragments corresponding to the cyclopropylcarbonyl cation and the 3-aminophenylamine radical cation, or vice versa.

Rearrangements: Complex rearrangements can occur, as seen in N-(3-aminophenyl)benzamide where a nitrogen-oxygen exchange was observed. researchgate.netnih.gov

The precise masses of these fragment ions, determined by HRMS, can be used to deduce their elemental formulas, helping to piece together the structure of the original molecule and distinguish it from isomers. libretexts.orglew.ronih.gov

Computational Chemistry and Molecular Modeling of N 3 Aminophenyl Cyclopropanecarboxamide

Quantum Mechanical Studies for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to calculate the electronic structure of a molecule with high accuracy. mdpi.comesisresearch.org These calculations provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic properties. For N-(3-aminophenyl)cyclopropanecarboxamide, QM studies can map its electron distribution, identify regions susceptible to chemical attack, and predict its behavior in chemical reactions.

Detailed research findings from such studies would involve the analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Another key output is the Molecular Electrostatic Potential (MESP) map, which visualizes the charge distribution. For this compound, the MESP would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms of the amide group and the nitrogen of the amino group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and amide groups, highlighting them as electron-deficient regions. The unique electronic properties of the strained cyclopropane (B1198618) ring would also be a focus, as it can influence the adjacent carbonyl group's reactivity. nih.gov

Table 1: Predicted Quantum Mechanical Properties of this compound

Quantum Mechanical ParameterPredicted Value/InformationSignificance
HOMO Energy~ -5.5 eV to -6.5 eVIndicates the energy of the outermost electrons; relates to ionization potential and electron-donating ability.
LUMO Energy~ -0.5 eV to -1.5 eVIndicates the energy of the lowest available electron orbital; relates to electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap~ 4.5 eV to 5.5 eVRepresents the energy required for electronic excitation; a larger gap implies higher kinetic stability and lower chemical reactivity.
Dipole Moment~ 3.0 to 4.5 DebyeMeasures the molecule's overall polarity, influencing its solubility and ability to engage in dipole-dipole interactions.
Molecular Electrostatic Potential (MESP)Negative regions on O and N atoms; Positive regions on N-H protons.Visualizes charge distribution, predicting sites for non-covalent interactions and chemical reactions.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations provide a dynamic view of a molecule's behavior, revealing its conformational preferences and interactions with its environment, such as a solvent.

For this compound, an MD simulation would typically be performed by placing the molecule in a simulation box filled with water molecules to mimic physiological conditions. frontiersin.org The simulation trajectory, often run for nanoseconds to microseconds, would show how the molecule folds, rotates, and interacts with its surroundings.

The primary goal of this analysis is to explore the molecule's conformational landscape. This compound has two main rotatable bonds: the C-N bond between the phenyl ring and the amide nitrogen, and the C-C bond between the cyclopropyl (B3062369) group and the carbonyl carbon. lookchem.com Analysis of the dihedral angles of these bonds over the simulation time would identify the most stable, low-energy conformations. This information is critical because a molecule's conformation often dictates its biological activity. nih.gov

Furthermore, MD simulations allow for a detailed study of intermolecular interactions. The simulation would quantify the formation and lifetime of hydrogen bonds between the molecule's amide and amine groups (which act as both donors and acceptors) and the surrounding water molecules. lookchem.com This provides insights into its solvation properties and potential to form hydrogen bonds with a biological target.

Table 2: Key Dihedral Angles and Potential Stable Conformations for this compound

Dihedral Angle DefinitionAtoms InvolvedPredicted Stable Conformation(s)Description
τ1 (Phenyl-Amide)C(ring)-C(ring)-N-C(carbonyl)~ ±30° to ±60° and ~180°Defines the orientation of the phenyl ring relative to the amide plane. A non-planar arrangement is expected to minimize steric hindrance.
τ2 (Cyclopropyl-Carbonyl)C(ring)-C(carbonyl)-C(cyclopropyl)-C(cyclopropyl)~ 0° and ~180° (cis/trans)Defines the orientation of the cyclopropyl group relative to the carbonyl double bond. The planarity is influenced by electronic conjugation.

Molecular Docking Studies for Ligand-Target Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a docking study of this compound, the compound would be treated as a flexible ligand and docked into the active site of a specific protein target. The selection of the target would depend on the therapeutic area of interest, as cyclopropane-containing molecules have been investigated for a wide range of biological activities. nih.gov The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding site and scores them based on a function that estimates the binding affinity.

The results would provide a predicted binding pose, a binding energy score (e.g., in kcal/mol), and a detailed map of the intermolecular interactions. For this compound, key interactions would likely include:

Hydrogen Bonds: The amide N-H and the amine N-H₂ groups can act as hydrogen bond donors, while the carbonyl oxygen and the amine nitrogen can act as acceptors.

Hydrophobic Interactions: The phenyl ring and the cyclopropyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the target's active site.

Pi-Interactions: The aromatic phenyl ring can participate in pi-pi stacking or pi-cation interactions with corresponding residues like phenylalanine, tyrosine, or arginine.

Elucidating these binding modes is crucial for structure-activity relationship (SAR) studies, guiding the chemical modification of the ligand to improve its potency and selectivity. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound

ParameterHypothetical FindingInterpretation
Target Protein ClassKinase or ProteaseCommon targets for small molecule inhibitors.
Binding Energy (Score)-7.0 to -9.5 kcal/molA lower binding energy score suggests a more favorable binding affinity between the ligand and the target protein.
Key Interacting ResiduesAsp, Glu, Phe, TyrSpecific amino acids in the active site that form critical bonds with the ligand.
Hydrogen BondsAmide N-H with Asp side chain; Amine N-H with backbone carbonyl.These directional interactions are crucial for high-affinity binding and specificity.
Hydrophobic/Pi InteractionsPhenyl ring in a hydrophobic pocket with Phe; Cyclopropyl group with Leu/Val.These interactions contribute significantly to the overall stability of the ligand-protein complex.

In Silico ADMET Prediction Methodologies for Compound Prioritization

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.com These predictions are vital in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles or potential toxicity issues, thus saving time and resources. audreyli.comnih.gov

Methodologies for ADMET prediction are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural or physicochemical properties with its biological activity or a specific ADMET endpoint. For this compound, its known physicochemical properties can be used as inputs for these predictive models. lookchem.com

Absorption: Properties like molecular weight, LogP (lipophilicity), and Polar Surface Area (PSA) are used to predict oral bioavailability and human intestinal absorption. Compliance with frameworks like Lipinski's Rule of Five is often assessed.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding are made based on properties like LogP and the number of hydrogen bond donors/acceptors.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. The aminophenyl group might be a potential site for metabolic modification.

Excretion: Properties like solubility and molecular weight can give an indication of the likely route of excretion.

Toxicity: A variety of models can predict potential toxicities, such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test).

These predictions allow for the prioritization of compounds that are more likely to be "drug-like" and succeed in later stages of development. nih.govjonuns.com

Table 4: Predicted In Silico ADMET Profile for this compound

ADMET PropertyCategoryPredicted OutcomeBasis for Prediction (using known properties lookchem.com)
AbsorptionLipinski's Rule of FiveCompliantMW: 176.22 (<500); H-bond Donors: 2 (<5); H-bond Acceptors: 2 (<10); LogP: ~0.3 (<5).
Human Intestinal AbsorptionHighLow molecular weight and moderate polarity suggest good passive diffusion.
DistributionBlood-Brain Barrier (BBB) PenetrationLikely to crossLow molecular weight and PSA (55.12 Ų) are favorable for CNS penetration.
Plasma Protein BindingModerateBased on moderate lipophilicity.
MetabolismCYP450 Substrate/InhibitorPotential inhibitor of CYP2D6/CYP3A4Aromatic amines are common motifs in CYP inhibitors.
Metabolic StabilityModerateThe aromatic amine is a potential site for Phase I/II metabolism. The cyclopropyl group may confer some metabolic stability.
ExcretionRenal ExcretionLikelyCompound is relatively small and polar, favoring renal clearance.
ToxicityMutagenicity (Ames)Potential riskAromatic amines can sometimes be flagged as potentially mutagenic.
hERG InhibitionLow riskStructure lacks common features associated with hERG blockers.

Structure Activity Relationship Sar Investigations of N 3 Aminophenyl Cyclopropanecarboxamide Derivatives

Rational Design and Synthesis of N-(3-aminophenyl)cyclopropanecarboxamide Analogs for SAR Probing

The rational design of this compound analogs is rooted in the established pharmacophore models for enzyme inhibitors, particularly those targeting HDACs and sirtuins. The core scaffold can be dissected into three key regions amenable to chemical modification: the cyclopropyl (B3062369) head group, the central phenyl ring, and the 3-amino group.

Synthesis: The synthesis of these analogs typically involves a convergent approach. The key step is the amide bond formation between a substituted cyclopropanecarboxylic acid and a derivative of 3-phenylenediamine.

Cyclopropanecarboxylic Acid Analogs: A variety of substituted cyclopropanecarboxylic acids can be synthesized. For instance, α-alkylation of phenylacetonitrile (B145931) derivatives with 1,2-dihaloethanes can yield substituted 1-phenylcyclopropane carboxylic acids. The electronic properties of the cyclopropane (B1198618) ring can be modulated by introducing substituents on the ring itself or on an attached phenyl group.

Amide Bond Formation: The final amide coupling is typically achieved using standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt), to ensure efficient and clean reaction.

The design strategy often involves systematically altering one part of the molecule while keeping the others constant to isolate the effect of each modification on biological activity.

Identification of Key Structural Determinants for Biological Activity

Through the synthesis and biological evaluation of a library of this compound derivatives, several key structural features have been identified as being critical for their activity. These findings are largely extrapolated from studies on the broader class of aminophenyl benzamide (B126) and related inhibitors.

The Aminophenyl Group: The 3-amino group is a crucial determinant for the biological activity of many aminophenyl-containing enzyme inhibitors. It often acts as a key hydrogen bond donor or acceptor, interacting with specific amino acid residues in the active site of the target enzyme. The position of the amino group on the phenyl ring is also critical, with the meta-position often being optimal for orienting the molecule within the binding pocket.

The following interactive table summarizes the hypothetical impact of various substitutions on the biological activity of this compound derivatives, based on general principles observed in related compound classes.

Modification Site Substituent Predicted Effect on Activity Rationale
Aminophenyl Ring (Position 4, 5, or 6)Small Alkyl (e.g., -CH3)Neutral to Moderate IncreaseFills small hydrophobic pockets.
Aminophenyl Ring (Position 4, 5, or 6)Halogen (e.g., -F, -Cl)Potential IncreaseCan form halogen bonds and alter electronics.
Aminophenyl Ring (Position 4, 5, or 6)Methoxy (e.g., -OCH3)VariableMay introduce steric hindrance or favorable electronic effects.
3-Amino GroupAcetylation (-NHCOCH3)Likely DecreaseBlocks key hydrogen bonding interactions.
3-Amino GroupMethylation (-NHCH3)VariableAlters hydrogen bonding capacity and basicity.
Cyclopropyl RingPhenyl GroupPotential IncreaseCan engage in pi-stacking interactions.

Impact of Stereochemistry on Molecular Recognition and Activity

Stereochemistry is a critical factor in the interaction of small molecules with biological macromolecules. For derivatives of this compound, the potential for stereoisomerism arises from substituents on the cyclopropane ring.

The cyclopropane ring can possess chiral centers, leading to the existence of enantiomers and diastereomers. The spatial arrangement of substituents on the three-membered ring can profoundly affect how the molecule fits into the active site of a target enzyme. It is well-established that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent than the other(s).

The asymmetric synthesis of chiral cyclopropane derivatives is therefore of great importance for detailed SAR studies. Methodologies for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes and other intermediates can be employed to generate specific stereoisomers of this compound analogs. This allows for the individual biological evaluation of each isomer, providing a deeper understanding of the stereochemical requirements for optimal molecular recognition and activity.

For instance, if a substituent on the cyclopropyl ring is involved in a key interaction with the target protein, the stereochemistry at that position will dictate the precise orientation of the substituent and, consequently, the strength of the interaction.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational tools used to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug design for predicting the activity of novel compounds and for providing insights into the structural features that govern activity.

For a series of this compound derivatives, a QSAR study would involve:

Data Set: A collection of synthesized analogs with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition).

Molecular Descriptors: Calculation of a wide range of physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) for each analog.

Model Development: Using statistical methods, such as multiple linear regression, to develop a mathematical equation that relates the molecular descriptors to the biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D properties of the molecules. In a 3D-QSAR study of this compound derivatives, the molecules would be aligned based on their common scaffold. Then, steric and electrostatic fields around the molecules would be calculated and correlated with their biological activities.

The resulting 3D-QSAR models generate contour maps that highlight regions in space where certain properties are favorable or unfavorable for activity. nih.gov For example, a contour map might indicate that a bulky, hydrophobic substituent is preferred in a particular region, while a hydrogen bond donor is favored in another. researchgate.net These insights are instrumental in the rational design of new analogs with potentially improved potency. researchgate.netnih.gov

A study on aminophenyl benzamide derivatives as HDAC inhibitors developed a robust 3D-QSAR model with excellent predictive power. researchgate.netnih.gov The model indicated that hydrophobic character is crucial for inhibitory activity, and the inclusion of hydrophobic substituents would likely enhance HDAC inhibition. researchgate.netnih.gov Additionally, hydrogen bond donating groups were found to contribute positively to activity, whereas electron-withdrawing groups had a negative influence. researchgate.netnih.gov These findings provide a valuable framework for guiding the design of novel this compound derivatives with enhanced biological activity.

Role of N 3 Aminophenyl Cyclopropanecarboxamide As a Versatile Building Block in Organic Synthesis

Strategic Precursor for the Construction of Complex Molecular Architectures

The molecular framework of N-(3-aminophenyl)cyclopropanecarboxamide serves as a valuable starting point for synthesizing more intricate and architecturally complex molecules. The presence of three distinct functional regions—the aminophenyl ring, the amide bond, and the cyclopropyl (B3062369) group—offers a rich platform for a variety of synthetic manipulations.

The primary aromatic amine is a key functional handle for building larger systems. It can undergo a wide array of classical transformations, including diazotization followed by Sandmeyer or related reactions to introduce a range of substituents (halogens, cyano, hydroxyl groups). Furthermore, it is an excellent nucleophile for acylation, sulfonylation, and alkylation reactions. The amine also serves as a crucial coupling partner in modern transition-metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling (after conversion to a halide or triflate), enabling the formation of complex biaryl or N-aryl structures.

The amide linkage provides another site for modification. While generally stable, it can be hydrolyzed under acidic or basic conditions to unmask a carboxylic acid and the parent 1,3-phenylenediamine, providing a different set of functional groups for further synthesis. Alternatively, the amide can be reduced to a secondary amine, introducing flexibility and a new nucleophilic center into the molecular backbone.

The cyclopropane (B1198618) ring, characterized by its inherent ring strain, can also participate in unique transformations. While often a stable structural motif, under certain conditions, such as with acid catalysis or transition metals, it can undergo ring-opening reactions. This can lead to the formation of linear alkyl chains with defined stereochemistry, providing a pathway to acyclic structures from a cyclic precursor.

The strategic combination of these reactions allows chemists to use this compound as a linchpin to assemble complex molecular frameworks, including novel heterocyclic systems and potential pharmacophores. For instance, intramolecular cyclization reactions involving functional groups introduced at the amino position and the aromatic ring can lead to the formation of fused heterocyclic structures, a common motif in medicinal chemistry.

Contributions to Scaffold Diversity and Combinatorial Library Synthesis

In modern drug discovery, scaffold diversity is crucial for exploring new areas of chemical space and identifying novel bioactive compounds. nih.gov this compound is an ideal starting scaffold for diversity-oriented synthesis and the construction of combinatorial libraries. researchgate.netimperial.ac.uk The molecule possesses multiple diversification points where different chemical moieties ("R" groups) can be introduced, leading to a large number of distinct analogues from a common core.

The primary point of diversification is the nucleophilic amino group. This group can be readily acylated with a vast array of commercially available carboxylic acids, sulfonylated with various sulfonyl chlorides, or reductively aminated with aldehydes and ketones. Each of these reactions introduces a new variable substituent, dramatically altering the steric and electronic properties of the resulting molecule.

A second vector for diversification is the aromatic ring itself. The ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, to introduce substituents at the positions ortho and para to the activating amino group.

The table below illustrates a virtual combinatorial library that can be generated from the this compound scaffold. By selecting from different classes of reactants for the amino group and the aromatic ring, a library with significant structural diversity can be rapidly synthesized.

Scaffold Position Reaction Type Reactant Class Example Resulting R-Group
Amino Group (-NH₂)AcylationCarboxylic Acids (R¹-COOH)-NH-C(=O)-R¹
Amino Group (-NH₂)SulfonylationSulfonyl Chlorides (R²-SO₂Cl)-NH-SO₂-R²
Amino Group (-NH₂)Reductive AminationAldehydes (R³-CHO)-NH-CH₂-R³
Aromatic Ring (C4/C6)HalogenationN-Bromosuccinimide (NBS)-Br
Aromatic Ring (C4/C6)NitrationHNO₃/H₂SO₄-NO₂
This diversity-oriented approach allows for the efficient creation of hundreds or thousands of related compounds, which can then be screened in high-throughput assays to identify molecules with desired biological activities. youtube.com

Exploiting Chemo- and Regioselective Transformations for Derivatization

A key challenge and opportunity in the derivatization of multifunctional molecules like this compound is the control of selectivity. nih.gov Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position of a reaction on a molecule, such as on an aromatic ring. youtube.comresearchgate.net

Chemoselectivity: The this compound molecule contains two nitrogen atoms with different reactivities: the primary aromatic amine and the secondary amide. The lone pair of electrons on the nitrogen of the primary amine is more available for reaction (i.e., more nucleophilic and basic) than the lone pair on the amide nitrogen, which is delocalized by resonance with the adjacent carbonyl group. This difference in reactivity allows for highly chemoselective transformations. For example, acylation or sulfonylation reactions can be performed under mild conditions to exclusively modify the primary amine without affecting the amide bond. researchgate.net

Regioselectivity: Electrophilic aromatic substitution on the phenyl ring is governed by the directing effects of the two existing substituents: the amino group (-NH₂) and the cyclopropanecarboxamido group (-NH-CO-cyclopropyl).

Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group. It donates electron density into the ring through resonance, stabilizing the cationic intermediates (sigma complexes) formed during electrophilic attack at the ortho and para positions.

Amido Group (-NH-CO-R): This group is also ortho, para-directing. While the carbonyl group is electron-withdrawing, the nitrogen lone pair can participate in resonance, directing electrophiles to the ortho and para positions. It is generally considered an activating group, though less so than a simple amino group.

In this compound, the two groups are in a meta relationship. The positions ortho and para to the powerful -NH₂ group are C2, C4, and C6. The positions ortho and para to the amido group are C2, C4, and C6. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the C2, C4, and C6 positions. nih.govresearchgate.net Steric hindrance from the adjacent substituents may disfavor attack at the C2 position, often leading to a mixture of C4 and C6 substituted products. The precise ratio can be influenced by the specific electrophile and reaction conditions used. nih.gov

The following table summarizes potential selective transformations on the this compound core:

Transformation Reagent/Conditions Target Site Selectivity Type Product Description
AcylationAcetyl Chloride, PyridineAmino GroupChemoselectiveN-(3-(cyclopropanecarboxamido)phenyl)acetamide
SulfonylationTosyl Chloride, BaseAmino GroupChemoselectiveN-(3-(cyclopropanecarboxamido)phenyl)-4-methylbenzenesulfonamide
BrominationBr₂, Acetic AcidAromatic Ring (C4/C6)RegioselectiveBromo-N-(3-aminophenyl)cyclopropanecarboxamide
NitrationHNO₃, H₂SO₄ (mild)Aromatic Ring (C4/C6)RegioselectiveNitro-N-(3-aminophenyl)cyclopropanecarboxamide

By carefully choosing reagents and reaction conditions, chemists can selectively functionalize this compound, making it a highly predictable and controllable building block for targeted synthesis projects.

Catalytic Applications and Ligand Design Incorporating N 3 Aminophenyl Cyclopropanecarboxamide Scaffolds

Integration into Transition Metal Catalysis

The N-(3-aminophenyl)cyclopropanecarboxamide scaffold possesses inherent features, such as nitrogen and oxygen donor atoms, that make it a candidate for the development of novel ligands for transition metal catalysis. The design of such ligands would involve the modification of the core structure to create bidentate or polydentate coordination environments for various transition metals.

Design and Synthesis of this compound-Derived Ligands for Organometallic Complexes

The synthesis of ligands derived from this compound would likely commence with the functionalization of the aniline (B41778) nitrogen or the phenyl ring. For instance, the introduction of phosphine, pyridine, or other coordinating moieties onto the phenyl ring could yield ligands capable of forming stable complexes with transition metals like palladium, rhodium, or iridium. The cyclopropyl (B3062369) group could also be functionalized to introduce additional donor sites, leading to the formation of pincer-type ligands.

Hypothetical Ligand Synthesis Strategies:

StrategyDescriptionPotential Ligand Type
Functionalization of the Aniline Moiety Introduction of coordinating groups (e.g., phosphines, pyridyls) via N-alkylation or N-arylation.Bidentate (N,X-type)
Modification of the Phenyl Ring Directed ortho-metalation followed by quenching with an electrophile containing a donor atom.Bidentate or Tridentate
Derivatization of the Cyclopropane (B1198618) Ring Ring-opening reactions or functionalization of substituents on the cyclopropane ring to introduce coordinating groups.Potentially Chelating Ligands

These synthetic routes would allow for the creation of a library of ligands with varying steric and electronic properties, which could then be screened for their efficacy in various catalytic transformations.

Applications in Palladium-Catalyzed C-N Cross-Coupling Reactions and Other Catalytic Transformations

Ligands derived from this compound could potentially find application in a range of palladium-catalyzed reactions. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, is a prime candidate for the use of such novel ligands. The steric and electronic properties of the ligand play a crucial role in the efficiency of the catalytic cycle, and the unique geometry of the cyclopropyl group could offer distinct advantages in terms of catalyst stability and reactivity.

Other potential catalytic transformations for these palladium complexes include Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The performance of the catalyst would be contingent on the specific ligand design and its ability to facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation (for cross-coupling reactions), and reductive elimination.

Potential Applications in Palladium Catalysis:

ReactionRole of the LigandPotential Advantages of the Scaffold
Buchwald-Hartwig Amination Stabilize the active Pd(0) species, facilitate oxidative addition and reductive elimination.The rigid cyclopropyl group could influence the bite angle and steric bulk, potentially enhancing reaction rates and selectivity.
Suzuki-Miyaura Coupling Promote transmetalation and prevent catalyst decomposition.The amide functionality could participate in secondary coordination, influencing catalyst stability.
Heck Reaction Control regioselectivity and catalyst lifetime.The overall ligand architecture could create a specific coordination environment around the palladium center.

Exploration of Organocatalytic Applications

The this compound structure also holds potential for development as an organocatalyst. The presence of both a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the amide C=O), along with the aniline nitrogen, suggests that derivatives of this compound could be employed in various organocatalytic transformations. For instance, by introducing a chiral center, enantioselective reactions could be catalyzed through hydrogen bonding interactions with the substrate.

Potential areas of exploration include Michael additions, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions where hydrogen bonding plays a key role in substrate activation and stereocontrol.

Mechanistic Investigations of Catalytic Cycles Involving Derivatives

A thorough understanding of the catalytic cycle is paramount for the rational design of more efficient catalysts. For transition metal-catalyzed reactions involving this compound-derived ligands, mechanistic studies would focus on identifying the active catalytic species and determining the rate-limiting step of the reaction. Techniques such as in-situ NMR spectroscopy, X-ray crystallography of catalyst intermediates, and computational modeling could provide valuable insights into the reaction mechanism.

Similarly, for organocatalytic applications, mechanistic studies would aim to elucidate the nature of the catalyst-substrate interactions. Understanding the role of hydrogen bonding and other non-covalent interactions would be crucial for optimizing the catalyst structure to achieve high levels of stereoselectivity.

Potential Applications of N 3 Aminophenyl Cyclopropanecarboxamide in Materials Science Research

Development as Components for Novel Functional Materials

The N-(3-aminophenyl)cyclopropanecarboxamide molecule possesses distinct structural motifs that are valuable in the design of functional materials. The aminophenyl group is a well-known component in the synthesis of materials with specific electronic and optical properties, such as organic light-emitting diodes (OLEDs) and sensors. mdpi.com The introduction of the cyclopropanecarboxamide (B1202528) moiety can influence molecular packing, solubility, and intermolecular interactions, which are critical for the performance of functional materials.

The amide group can form strong hydrogen bonds, which can lead to self-assembly and the formation of ordered structures. This property is highly desirable for creating materials with anisotropic properties, such as liquid crystals or materials for nonlinear optics. The rigid cyclopropane (B1198618) ring can enhance the thermal stability and mechanical strength of materials by restricting intramolecular motion.

Researchers have explored aminophenyl derivatives for various applications. For instance, aminophenyl-s-triazine derivatives have been investigated as flame retardants for epoxy resins, where the nitrogen-rich structure contributes to char formation and thermal stability. researchgate.net While not a direct application of this compound, this demonstrates the potential of incorporating aminophenyl groups into materials to enhance their properties. The combination of the aromatic amine, amide, and cyclopropane groups in one molecule makes it a promising building block for a new generation of functional materials.

Table 1: Potential Contributions of Molecular Fragments to Functional Material Properties

Molecular Fragment Potential Property Contribution
Aminophenyl Group - Precursor for electroactive polymers- Building block for photoluminescent materials- Component for high-performance engineering plastics
Amide Linkage - Promotes intermolecular hydrogen bonding- Enhances thermal stability- Facilitates self-assembly

| Cyclopropane Ring | - Increases rigidity and steric hindrance- Can improve thermal and mechanical properties- Influences molecular packing and morphology |

Integration into Polymer Chemistry and Advanced Functional Materials

The bifunctional nature of this compound, with its reactive primary amine and the potential for the amide group to participate in hydrogen bonding, makes it a candidate for integration into various polymer systems. The primary amine allows it to act as a monomer in step-growth polymerization reactions, leading to the formation of high-performance polymers such as polyamides and polyimides.

For example, it could be reacted with diacyl chlorides to form novel polyamides. The presence of the cyclopropane ring and the aromatic backbone would likely result in polymers with high glass transition temperatures (Tg), good thermal stability, and excellent mechanical properties. These characteristics are highly sought after for applications in the aerospace, automotive, and electronics industries. Amine-functional polymers are known for their versatile reactivity and are considered valuable building blocks in a range of applications. polysciences.com

Furthermore, the integration of cyclopropane derivatives into polymer backbones has been shown to significantly alter material properties. Studies on polybutadienes modified with cyclopropane groups have demonstrated changes in viscosity, melt flow, glass-transition temperature, and thermal stability. researchgate.net This suggests that polymers derived from this compound could exhibit unique and tunable properties.

Table 2: Potential Polymerization Reactions and Resulting Polymers

Co-monomer Polymer Type Potential Properties
Diacyl Chloride Polyamide - High thermal stability- Excellent mechanical strength- Good chemical resistance
Dianhydride Polyimide - Superior thermal and oxidative stability- High modulus and strength- Good dielectric properties

| Diisocyanate | Polyurea | - Good elasticity and toughness- Abrasion resistance- Strong intermolecular hydrogen bonding |

Utilizing Derivatives in Targeted Chemical Synthesis for Material Properties

The chemical structure of this compound allows for the synthesis of a wide array of derivatives to tailor material properties for specific applications. The reactivity of the amino group and the aromatic ring provides handles for chemical modification.

For instance, the amino group can be modified to alter the reactivity of the monomer or to introduce new functional groups. Acylation or alkylation of the amine could be used to control the polymerization process or to change the solubility and processing characteristics of the resulting polymers. The synthesis of various amide derivatives from aminophenyl compounds is a common strategy to create molecules with specific biological or material properties. researchgate.netnih.gov

Furthermore, electrophilic substitution on the phenyl ring could introduce substituents that fine-tune the electronic properties, refractive index, or liquid crystalline behavior of the final material. For example, the introduction of electron-withdrawing or electron-donating groups could modulate the photophysical properties for applications in organic electronics. The synthesis of derivatives is a key strategy in developing compounds for targeted applications, as seen in the development of 3-(4-aminophenyl)-coumarin derivatives for their biological activities. tandfonline.com This same principle can be applied to materials science to create a family of materials with a range of tailored properties based on the this compound scaffold.

Table 3: Potential Derivatives and Their Impact on Material Properties

Derivative Type Modification Potential Impact on Properties
N-Alkylated Amine Reaction of the amino group with alkyl halides - Improved solubility in organic solvents- Lowered melting point and glass transition temperature- Modified reactivity in polymerization
Ring-Substituted Electrophilic substitution on the phenyl ring (e.g., halogenation, nitration) - Altered electronic properties (e.g., bandgap)- Modified refractive index- Enhanced flame retardancy (with halogens)

| N-Acylated Amine | Reaction of the amino group with acyl chlorides | - Formation of a stable amide bond- Introduction of new functional groups via the acyl chain- Potential for creating crosslinkable materials |

Q & A

Q. What synthetic methodologies are commonly employed for laboratory-scale synthesis of N-(3-aminophenyl)cyclopropanecarboxamide?

Methodological Answer: The synthesis typically involves coupling cyclopropanecarbonyl chloride with 3-aminophenylamine under basic conditions. Alternative routes include reductive amination of nitro precursors (e.g., reducing N-(3-nitrophenyl)cyclopropanecarboxamide using hydrogenation or catalytic transfer hydrogenation). Key steps:

  • Coupling Reaction : React cyclopropanecarbonyl chloride with 3-aminophenylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) at 0–25°C for 4–12 hours .
  • Nitro Reduction : For intermediates like N-(3-nitrophenyl)cyclopropanecarboxamide, use Pd/C with H₂ or ammonium formate in ethanol under reflux (yield: ~70–85%) .

Physicochemical Properties (Representative Data):

PropertyValue (Analogous Compound*)Reference
LogP (Partition Coefficient)2.57 (N-(3-Aminophenyl)nicotinamide)
Molecular Weight213.09 g/mol (N-(3-Aminophenyl)nicotinamide)
Hydrogen Bond Donors2
Note: Data for structural analogs highlight trends applicable to the target compound.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropane ring (δ ~1.2–1.8 ppm for CH₂ protons) and amide carbonyl (δ ~165–170 ppm). Aromatic protons in the 3-aminophenyl group appear as multiplets (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms bond angles (cyclopropane ring: ~60°) .

Advanced Research Questions

Q. How can conflicting LogP values for cyclopropanecarboxamide derivatives be resolved experimentally?

Methodological Answer: Discrepancies arise from computational vs. experimental methods (e.g., shake-flask vs. HPLC-derived LogP). To resolve:

  • Shake-Flask Method : Partition the compound between octanol and water (pH 7.4), measure concentrations via UV-Vis .
  • Chromatographic Approach : Use reverse-phase HPLC with a C18 column and calibrate retention times against standards .
    Example Discrepancy: Calculated LogP (2.57) vs. experimental (2.92) for N-(3-Aminophenyl)nicotinamide .

Q. What structural modifications enhance the bioactivity of this compound in kinase inhibition?

Methodological Answer:

  • Cyclopropane Rigidity : The strained ring improves binding to hydrophobic kinase pockets (e.g., CHK1 inhibitors) .
  • Substituent Effects : Adding electron-withdrawing groups (e.g., -Cl) to the phenyl ring increases potency (IC₅₀ reduced by ~40% in analogs) .
  • Amide Linker Optimization : Replacing the amide with sulfonamide groups (as in CFTR-targeting derivatives) alters solubility and target engagement .

Structure-Activity Relationship (SAR) Trends:

ModificationBioactivity ImpactReference
Cyclopropane ring removalLoss of conformational restraint → 10x ↓ potency
3-Aminophenyl → 4-FluorophenylImproved metabolic stability

Q. How do researchers address low yields in multi-step syntheses of cyclopropanecarboxamide derivatives?

Methodological Answer:

  • Intermediate Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate nitro or amide intermediates (>95% purity) .
  • Catalytic Optimization : Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation (yield: ~85% vs. 60% with traditional methods) .
  • Reaction Monitoring : Track byproducts via TLC or LC-MS to adjust stoichiometry (e.g., excess cyclopropanecarbonyl chloride to drive coupling) .

Q. What computational tools predict the metabolic stability of this compound derivatives?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Assess cytochrome P450 binding (e.g., CYP3A4) using AMBER or GROMACS .
  • ADMET Predictors : Software like Schrödinger’s QikProp estimates hepatic extraction ratios and plasma protein binding .
    Case Study: Methylation of the 3-amino group reduces oxidative deamination, increasing half-life (t₁/₂ from 1.2 → 4.7 hours) .

Data Contradiction Analysis
Example : Synthesis yields vary between nitro reduction (70–85%) and direct coupling (60–82%) .
Resolution : Optimize nitro reduction with microwave-assisted heating (yield: 90% in 30 minutes) or switch to flow chemistry for coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.